molecular formula C15H10ClNO2 B11608895 7-chloro-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one

7-chloro-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B11608895
M. Wt: 271.70 g/mol
InChI Key: XWVVKQUPUSOTAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by a benzoxazine ring fused with a chlorinated phenyl group and a methyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 3-methylphenylamine with 7-chloro-4H-3,1-benzoxazin-4-one under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into its corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-chloro-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

7-chloro-2-(3-methylphenyl)-3,1-benzoxazin-4-one

InChI

InChI=1S/C15H10ClNO2/c1-9-3-2-4-10(7-9)14-17-13-8-11(16)5-6-12(13)15(18)19-14/h2-8H,1H3

InChI Key

XWVVKQUPUSOTAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2

Origin of Product

United States

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